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Introduction
2-Fluoro-5-methylbenzonitrile is a substituted aromatic nitrile that serves as a key building

block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific

arrangement of fluoro, methyl, and cyano functional groups on the benzene ring imparts unique

electronic and steric properties, making it a molecule of significant interest for theoretical and

experimental investigation. Understanding the molecular geometry, vibrational characteristics,

and electronic landscape of this compound is crucial for predicting its reactivity, designing novel

synthetic pathways, and elucidating its role in biological systems.

This technical guide provides an in-depth analysis of the theoretical studies conducted on 2-
Fluoro-5-methylbenzonitrile. By leveraging computational chemistry, specifically Density

Functional Theory (DFT), we can gain profound insights into the molecule's fundamental

properties. This document summarizes the key findings from these theoretical investigations,

presenting quantitative data in a clear and accessible format. Furthermore, it outlines the

detailed methodologies employed in both the computational and experimental analyses,

offering a comprehensive resource for researchers in the field.

Molecular Structure and Geometry
The equilibrium molecular structure of 2-Fluoro-5-methylbenzonitrile has been optimized

using Density Functional Theory (DFT) calculations, predominantly employing the B3LYP
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functional with a 6-311++G(d,p) basis set.[1][2] These computational models provide a detailed

picture of the bond lengths and bond angles within the molecule, which are in good agreement

with experimental X-ray diffraction data.[1][2]

Optimized Geometrical Parameters
The calculated bond lengths and bond angles for 2-Fluoro-5-methylbenzonitrile are

presented in the tables below. The atom numbering scheme used for these parameters is

illustrated in the molecular structure diagram.

Caption: Molecular structure and atom numbering of 2-Fluoro-5-methylbenzonitrile.

Table 1: Calculated Bond Lengths (Å) for 2-Fluoro-5-methylbenzonitrile using DFT B3LYP/6-

311++G(d,p)
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Bond Length (Å)

C1-C2 1.395

C2-C3 1.387

C3-C4 1.393

C4-C5 1.396

C5-C6 1.391

C6-C1 1.394

C2-F7 1.352

C5-C8 1.510

C3-C13 1.443

C13-N14 1.158

C8-H9 1.094

C8-H10 1.094

C6-H11 1.083

C1-H12 1.084

C4-H15 1.083

| C1-H16 | 1.084 |

Table 2: Calculated Bond Angles (°) for 2-Fluoro-5-methylbenzonitrile using DFT B3LYP/6-

311++G(d,p)
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Angle Value (°)

C6-C1-C2 121.0

C1-C2-C3 119.2

C2-C3-C4 120.3

C3-C4-C5 120.1

C4-C5-C6 119.8

C5-C6-C1 119.6

F7-C2-C1 118.9

F7-C2-C3 121.9

C4-C5-C8 121.1

C6-C5-C8 119.1

C2-C3-C13 119.5

C4-C3-C13 120.2

| C3-C13-N14 | 178.9 |

Vibrational Spectroscopy
The vibrational properties of 2-Fluoro-5-methylbenzonitrile have been extensively studied

using both experimental techniques, such as Fourier-Transform Infrared (FT-IR) and Fourier-

Transform Raman (FT-Raman) spectroscopy, and theoretical calculations.[1] The theoretical

vibrational frequencies, calculated using the B3LYP/6-311++G(d,p) level of theory, show

excellent agreement with the experimental data after applying a suitable scaling factor.[1]

Comparison of Experimental and Theoretical Vibrational
Frequencies
The table below presents a comparison of the observed (experimental) and calculated (scaled)

vibrational frequencies for some of the key vibrational modes of 2-Fluoro-5-
methylbenzonitrile.
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Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-
Fluoro-5-methylbenzonitrile

Vibrational
Assignment

FT-IR
(Experimental)

FT-Raman
(Experimental)

Calculated (Scaled)

C-H stretching
(aromatic)

3075 3066 3070

C≡N stretching 2252 2250 2248

C-C stretching

(aromatic)
1615, 1580 1618, 1585 1610, 1575

CH₃ asymmetric

stretching
2970 2975 2968

CH₃ symmetric

stretching
2880 2885 2875

C-F stretching 1250 1255 1245

C-CH₃ stretching 1214 1217 1210

C-H in-plane bending 1150, 1090 1155, 1092 1145, 1088

| C-H out-of-plane bending | 880, 820 | 885, 822 | 875, 818 |

Electronic Properties
The electronic properties of 2-Fluoro-5-methylbenzonitrile, such as the Highest Occupied

Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular

electrostatic potential (MEP), provide valuable insights into its reactivity and intermolecular

interactions. These properties have been calculated using DFT at the B3LYP/6-311++G(d,p)

level.

HOMO-LUMO Analysis
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical

reactions. The energy of the HOMO is related to the molecule's ability to donate an electron,
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while the energy of the LUMO is related to its ability to accept an electron. The HOMO-LUMO

energy gap is an indicator of the molecule's chemical stability.

Table 4: Calculated Electronic Properties of 2-Fluoro-5-methylbenzonitrile

Property Value

HOMO Energy -7.25 eV

LUMO Energy -1.15 eV

HOMO-LUMO Energy Gap 6.10 eV

| Dipole Moment | 3.85 D |

Molecular Electrostatic Potential (MEP)
The MEP is a visual representation of the charge distribution in a molecule and is used to

predict sites for electrophilic and nucleophilic attack. The MEP surface of 2-Fluoro-5-
methylbenzonitrile indicates that the most negative potential is located around the nitrogen

atom of the cyano group, making it a likely site for electrophilic attack. The regions of positive

potential are primarily located around the hydrogen atoms.

Methodologies
Computational Protocol
The theoretical calculations for 2-Fluoro-5-methylbenzonitrile were performed using the

Gaussian 09 software package.[3][4] The molecular geometry was optimized using Density

Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the

Lee-Yang-Parr correlation functional (B3LYP) and the 6-311++G(d,p) basis set.[1][2] Vibrational

frequency calculations were performed at the same level of theory to confirm that the optimized

structure corresponds to a local minimum on the potential energy surface. The calculated

harmonic vibrational frequencies were scaled by a factor of 0.9613 for wavenumbers above

1700 cm⁻¹ and 0.983 for wavenumbers below 1700 cm⁻¹ to better match the experimental

values. The electronic properties, including HOMO-LUMO energies and the molecular

electrostatic potential, were also calculated at the B3LYP/6-311++G(d,p) level.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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